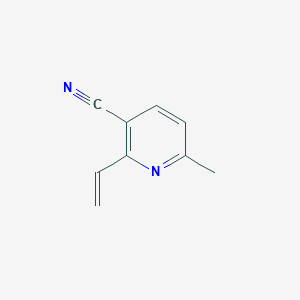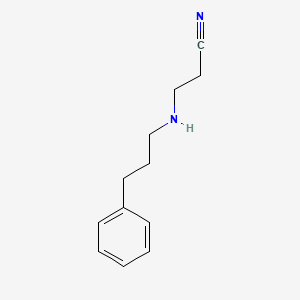
3-Pyridinecarbonitrile, 2-ethenyl-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarbonitrile, 2-ethenyl-6-methyl- is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-C≡N) attached to a nicotinonitrile structure, which is further substituted with a methyl group at the 6th position and a vinyl group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 2-ethenyl-6-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with 6-methylnicotinic acid and an alcohol solvent.
Industrial Production Methods
Industrial production of 3-Pyridinecarbonitrile, 2-ethenyl-6-methyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinecarbonitrile, 2-ethenyl-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of the nitrile group.
Substitution: Halogenating agents such as bromine (Br₂) can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Primary amines.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarbonitrile, 2-ethenyl-6-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Pyridinecarbonitrile, 2-ethenyl-6-methyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyl Nicotine: A synthetic nicotine analog with similar structural features.
Nicotinamide: Another compound with a nicotinonitrile structure but different functional groups.
Uniqueness
3-Pyridinecarbonitrile, 2-ethenyl-6-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its vinyl group at the 2nd position and methyl group at the 6th position differentiate it from other similar compounds, making it a valuable intermediate in organic synthesis and a potential candidate for various applications .
Eigenschaften
Molekularformel |
C9H8N2 |
|---|---|
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
2-ethenyl-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H8N2/c1-3-9-8(6-10)5-4-7(2)11-9/h3-5H,1H2,2H3 |
InChI-Schlüssel |
DTFSPWFVQXQZLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C=C1)C#N)C=C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanol](/img/structure/B8486450.png)

![8H-Indeno[2,1-b]thiophen-8-one](/img/structure/B8486466.png)








